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Compound of Interest

Compound Name: 8-Hydroxyquinaldine

Cat. No.: B167061

Introduction

8-Hydroxyquinaldine, also known as 2-methyl-8-hydroxyquinoline, is a derivative of the highly
significant 8-hydroxyquinoline scaffold. This class of compounds is recognized as a "privileged
scaffold" in medicinal chemistry and materials science due to its potent metal-chelating
capabilities and extensive biological activities, including antimicrobial, anticancer, and
antineurodegenerative properties.[1][2][3] The therapeutic and functional potential of 8-
Hydroxyquinaldine is intrinsically linked to its three-dimensional structure and electronic
properties.

This technical whitepaper provides an in-depth guide to the theoretical and computational
analysis of 8-Hydroxyquinaldine using quantum chemical calculations. It is intended for
researchers, scientists, and drug development professionals, offering a comprehensive
overview of the methodologies used to elucidate the molecule's structural, vibrational, and
electronic characteristics. The insights gained from these computational studies are invaluable
for understanding its mechanism of action and for the rational design of novel therapeutics and
functional materials.

Computational Methodologies and Workflow

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),
have become indispensable tools for predicting molecular properties with high accuracy.[4] The
typical workflow for the computational analysis of 8-Hydroxyquinaldine involves a series of
steps to determine its ground-state geometry and various associated properties.
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A standard computational approach begins with constructing the 3D molecular structure of 8-
Hydroxyquinaldine. This initial structure is then subjected to geometry optimization to find its
most stable energetic conformation.[2][5] This is commonly performed using DFT with hybrid
functionals like B3LYP or B3PW91 and a suitable basis set, such as 6-311++G(d,p).[1][3]
Following optimization, frequency calculations are performed to confirm that the structure is a
true energy minimum (i.e., has no imaginary frequencies) and to predict its vibrational spectra
(FT-IR and Raman).[1][3] From the optimized geometry, further properties such as the
electronic structure (HOMO-LUMO), spectroscopic data (UV-Vis, NMR), and various reactivity
descriptors can be calculated.[6][7][8]
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Caption: Standard workflow for quantum chemical analysis of 8-Hydroxyquinaldine.

Data Presentation: Calculated Molecular Properties

The following tables summarize key quantitative data for 8-Hydroxyquinaldine and its parent
scaffold, 8-hydroxyquinoline (8-HQ), derived from DFT calculations as reported in the literature.
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These values provide a foundational understanding of the molecule's characteristics.

Molecular Geometry

The optimized geometric parameters define the three-dimensional structure of the molecule in
its lowest energy state. The 8-HQ framework is known to be nearly planar.[6][9]

Table 1: Selected Calculated Geometric Parameters for the 8-Hydroxyquinoline Scaffold

Parameter Type Calculated Value Reference
O-H Bond Length ~0.97 A [10]

Cc-0 Bond Length ~1.36 A [6]

C-N (Pyridine) Bond Length ~1.32-1.38A [3]

C-C (Aromatic) Bond Length ~1.37-1.42 A [6]

C-O-H Bond Angle ~109° [10]

C-C-C (Benzene

Ring) Bond Angle ~118° - 121° [3]

C-N-C (Pyridine Ring)  Bond Angle ~117° [3]

| Dihedral Angles | Torsion | ~0° or ~180° [[6][9] |

Note: Values are representative and depend on the specific DFT functional and basis set used.
The methyl group in 8-Hydroxyquinaldine will slightly alter these parameters.

Vibrational Analysis (FT-IR and FT-Raman)

Vibrational frequency calculations allow for the assignment of bands observed in experimental
FT-IR and FT-Raman spectra. A comparison between theoretical and experimental values
helps confirm the molecular structure.

Table 2: Key Vibrational Frequencies and Assignments for the 8-Hydroxyquinoline Scaffold
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. . Calculated Experimental
Vibrational o
. Description Frequency Frequency Reference
ode
(cm™) (cm™)
O-H stretching
] ~3688 Broad band
v(O-H) (intramolecula [2][9]
(unscaled) ~3400
r H-bond)
Aromatic C-H
V(C-H) _ ~3050 - 3100 ~3050 - 3100 [11]
stretching
Aromatic ring
v(C=N) / v(C=C) _ ~1570 - 1610 ~1570 - 1600 [6]
stretching
O-H in-plane
5(O-H) , ~1518 ~1505 [6][9]
bending
v(C-0) C-O stretching ~1188 ~1185 [6]

| y(O-H) | O-H out-of-plane bending | ~896 | - |[9] |

Note: Calculated frequencies are often systematically higher than experimental ones and are

typically scaled by a factor (~0.96) for better comparison.

Electronic Properties and Chemical Reactivity

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the

Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical

reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy

relates to the ability to accept them. The HOMO-LUMO energy gap (AE) is an indicator of

chemical stability; a larger gap suggests lower reactivity and higher stability.[12]
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Caption: Relationship between frontier orbitals and chemical reactivity.

Table 3: Calculated Electronic Properties for 8-Hydroxyquinoline

Calculated o
Property Symbol Significance Reference
Value
Electron-
~-6.0to -7.4 .
HOMO Energy E(HOMO) ¥ donating [13][14]
e
ability
Electron-
LUMO Energy E(LUMO) ~-0.8t0 +2.2 eV ) N [13][14]
accepting ability
Chemical
HOMO-LUMO .
AE ~4.52 eV stability, [6]119]
Gap -
reactivity
o Energy to
lonization
) = -E(HOMO) ~6.0 eV remove an [12]
Potential
electron
Energy released
Electron Affinity A= -E(LUMO) ~0.8 eV when gaining an [12]

electron

| Chemical Hardness | n = (I-A)/2 | ~2.6 eV | Resistance to change in electron distribution |[12] |
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Spectroscopic Data (UV-Vis and NMR)

Theoretical methods can predict spectroscopic properties, aiding in the interpretation of
experimental data. Time-Dependent DFT (TD-DFT) is used for UV-Vis spectra, while the
Gauge-Independent Atomic Orbital (GIAO) method is used for NMR chemical shifts.[7][8]

Table 4: Predicted Spectroscopic Data for the 8-Hydroxyquinoline Scaffold

Calculated Experiment

Spectrum Parameter Notes Reference
Value al Value
] ~310-320 - TT*
UV-Vis Amax 1 ~310 nm . [1][15]
nm transition
] - T1*
UV-Vis Amax 2 ~250-260 nm  ~250 nm - [1][15][16]
transition
Deshielded
3C NMR C-OH (C8) ~153 ppm ~152 ppm due to -OH [8]
group
Range for
_ ~110-148 ~110 - 148 o
13C NMR Aromatic C quinoline [8]
ppm ppm
carbons
Deshielded
1H NMR O-H ~9.7 ppm ~9.8 ppm due to H- [8]
bonding

| tH NMR | Aromatic H | ~7.1 - 8.8 ppm | ~7.0 - 8.7 ppm | Range for quinoline protons |[8] |

Proposed Mechanism of Action: Metal Chelation

The primary mechanism underlying the biological activity of 8-Hydroxyquinaldine is its ability
to chelate essential metal ions, such as copper (Cu?*), zinc (Zn?*), and iron (Fe3*).[2] This
sequestration disrupts normal cellular processes that depend on these metals. For example,
chelation can inhibit metalloenzymes crucial for pathogen survival or cancer cell proliferation.
The resulting metal-ligand complex can also exhibit altered redox properties, potentially leading
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to the generation of reactive oxygen species (ROS) and inducing oxidative stress, which
contributes to its cytotoxic effects.
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Caption: Proposed mechanism of action for 8-Hydroxyquinaldine via metal chelation.

Experimental Protocols
General Computational Protocol

e Molecular Modeling: The initial 3D structure of 8-Hydroxyquinaldine is built using molecular

modeling software.

o Geometry Optimization: The structure is optimized using DFT, for instance, with the B3LYP
functional and the 6-311++G(d,p) basis set in the gas phase or with a solvent model (e.g.,
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IEFPCM).[1][7] The optimization process continues until the forces on the atoms are
negligible and the energy has converged.

» Vibrational Frequency Calculation: A frequency analysis is performed on the optimized
geometry at the same level of theory to confirm it as a true minimum and to calculate
theoretical IR and Raman spectra.[1]

e Property Calculations: Using the final optimized structure, single-point energy calculations
are performed to determine electronic properties (HOMO, LUMO, molecular electrostatic
potential). TD-DFT calculations are used to simulate the UV-Vis spectrum,[7] and GIAO
calculations are performed to predict NMR chemical shifts.[8]

General Protocol for Spectroscopic Analysis

o Sample Preparation: For solid-state analysis, the 8-Hydroxyquinaldine sample is typically
mixed with KBr powder and pressed into a pellet for FT-IR spectroscopy or placed in a
capillary tube for FT-Raman analysis.[3] For solution-state analysis (UV-Vis, NMR), the
compound is dissolved in an appropriate deuterated solvent (e.g., DMSO-des, CDCI3).[1]

o FT-IR/FT-Raman Spectroscopy: Spectra are recorded over a standard range (e.g., 4000—
400 cm™1).[8][17]

o UV-Visible Spectroscopy: The absorption spectrum is measured using a spectrophotometer,
typically in a quartz cuvette, over a range of approximately 200—-800 nm.[1]

 NMR Spectroscopy: *H and 3C NMR spectra are acquired on an NMR spectrometer.
Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g.,
tetramethylsilane, TMS).[1]

Conclusion

Quantum chemical calculations provide a powerful and predictive framework for the detailed
characterization of 8-Hydroxyquinaldine. DFT and related methods yield crucial data on
molecular geometry, vibrational modes, electronic structure, and spectroscopic signatures.
These theoretical insights, when correlated with experimental findings, offer a robust
understanding of the molecule's structure-activity relationships. The data and methodologies
presented in this guide underscore the vital role of computational chemistry in modern drug
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discovery, facilitating the analysis of bioactive compounds and guiding the development of new,
more effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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